

Storage and handling of 2,3-Difluoro-5-nitrophenylboronic acid

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Compound of Interest

Compound Name: 2,3-Difluoro-5-nitrophenylboronic acid

Cat. No.: B1388051

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An In-Depth Technical Guide to the Storage and Handling of 2,3-Difluoro-5-nitrophenylboronic acid

This guide provides comprehensive technical information and expert protocols for the safe storage, handling, and utilization of **2,3-Difluoro-5-nitrophenylboronic acid** (CAS No. 957060-82-1) for researchers, chemists, and professionals in drug development. The methodologies outlined herein are designed to ensure chemical integrity, experimental success, and operator safety.

Compound Profile and Physicochemical Properties

2,3-Difluoro-5-nitrophenylboronic acid is a highly functionalized organoboron compound, valuable in synthetic organic chemistry, particularly as a building block in cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences its reactivity, stability, and handling requirements compared to simpler phenylboronic acids.

Below is a summary of its key physicochemical properties.

Property	Value	Source(s)
CAS Number	957060-82-1	[1] [2]
Molecular Formula	C ₆ H ₄ BF ₂ NO ₄	[2]
Molecular Weight	202.91 g/mol	[3]
Appearance	White to off-white or pale yellow solid/powder	[4]
Predicted Boiling Point	373.4 ± 52.0 °C	[5]
Predicted Density	1.57 ± 0.1 g/cm ³	[5]
Predicted pKa	5.69 ± 0.58	[5]
Solubility	Soluble in organic solvents like DMSO and methanol	[4]

Core Principles of Stability and Storage

The utility of boronic acids is intrinsically linked to their stability. The primary degradation pathways for phenylboronic acids are oxidative decomposition and protodeboronation (cleavage of the C-B bond by a proton source).

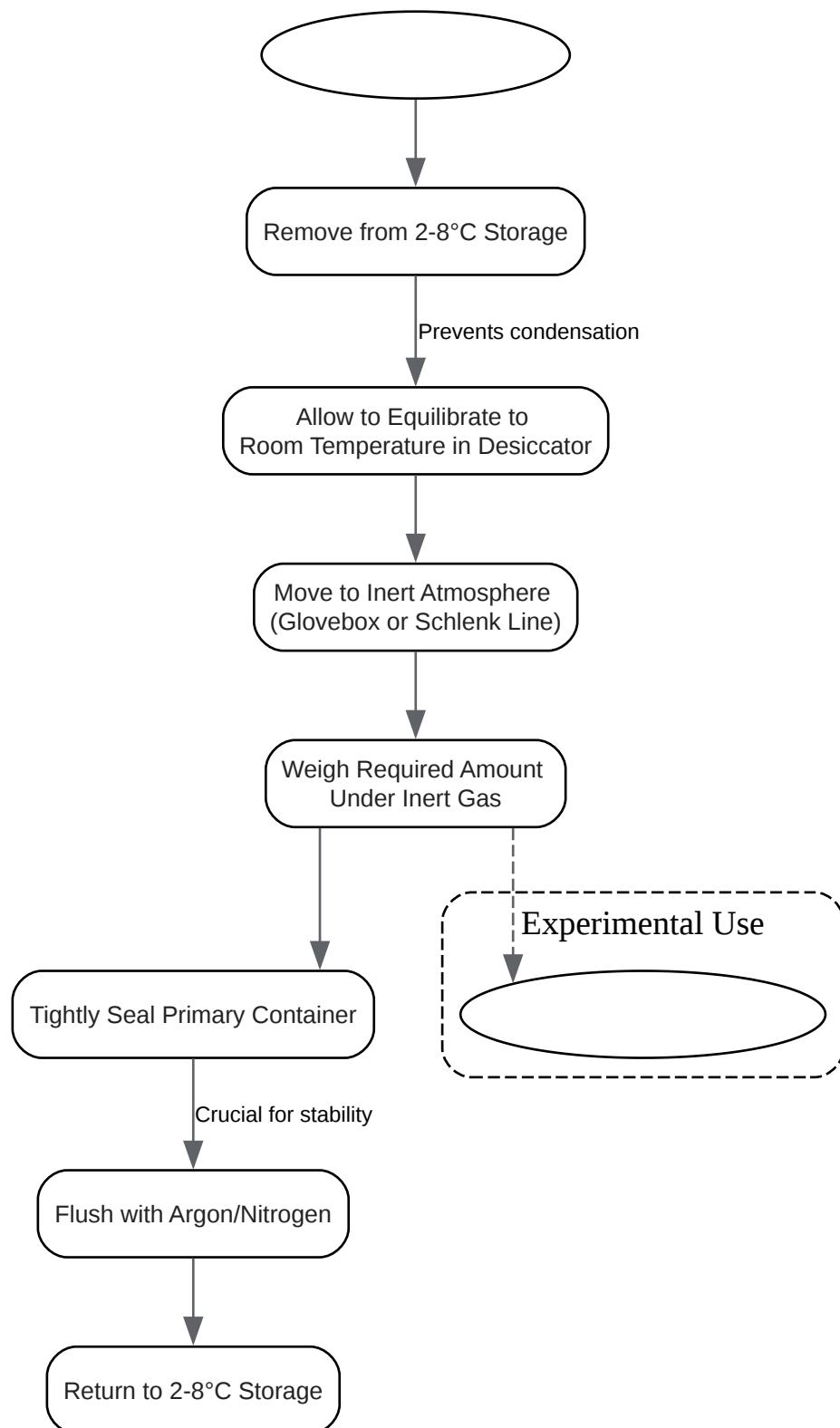
Causality of Degradation: The boron atom in boronic acids possesses an empty p-orbital, making it susceptible to nucleophilic attack. In the presence of oxidants (including atmospheric oxygen), the carbon-boron bond can be cleaved. This process is often accelerated by exposure to light, moisture, and elevated temperatures. The electron-withdrawing nature of the fluoro and nitro substituents on **2,3-Difluoro-5-nitrophenylboronic acid** can influence the electrophilicity of the boron center and affect its stability profile.

Recommended Storage Protocol: To ensure long-term viability and prevent degradation, the following storage conditions are mandatory:

- Temperature: Store refrigerated at 2-8°C.[\[5\]](#) This minimizes the rate of thermal decomposition.

- Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical step to prevent oxidation. After each use, the container should be thoroughly flushed with inert gas before sealing.
- Moisture Control: Keep the container tightly sealed in a dry, well-ventilated place. Boronic acids can be hygroscopic, and moisture can facilitate decomposition pathways.
- Light: Protect from direct sunlight by using an amber vial or storing it in a light-blocking secondary container.

The logical workflow for accessing the stored reagent is depicted below.

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Caption: Workflow for accessing stored **2,3-Difluoro-5-nitrophenylboronic acid**.

Safe Handling and Personal Protective Equipment (PPE)

Based on data from closely related nitrophenylboronic acids, this compound should be treated as hazardous. It is classified as a skin, eye, and respiratory irritant. Strict adherence to safety protocols is essential.

Hazard Identification:

- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation if inhaled as dust.
- Acute Oral Toxicity: May be harmful if swallowed.

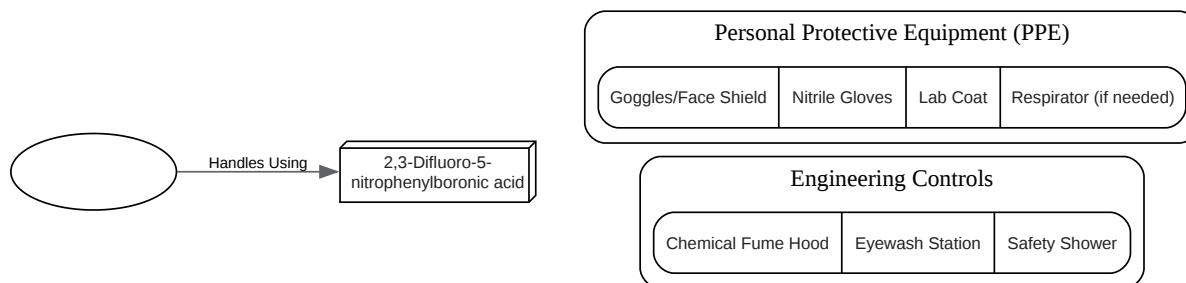
Mandatory PPE and Engineering Controls:

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure that an eyewash station and safety shower are readily accessible.
- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
- Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved particulate respirator is recommended.
- Protective Clothing: A standard lab coat should be worn.

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
- Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

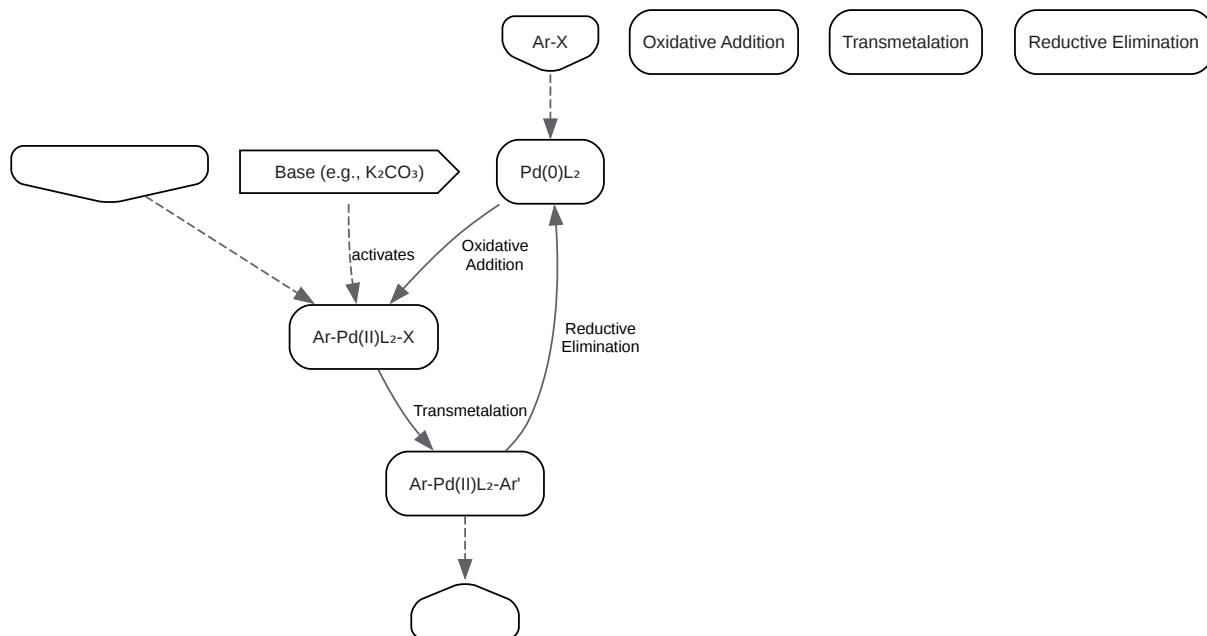


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Caption: Essential safety controls for handling the reagent.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this reagent is the synthesis of biaryl compounds via the palladium-catalyzed Suzuki-Miyaura reaction.^{[6][7]} The electron-poor nature of the aromatic ring makes it an interesting coupling partner. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle.^[8]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights & Protocol: The presence of ortho-fluorine substituents can increase the rate of undesired protodeboronation.^[9] Therefore, the choice of base and solvent system is critical. A non-aqueous, moderately strong base is often preferred to activate the boronic acid for transmetalation without promoting significant decomposition.

Detailed Experimental Protocol: Synthesis of a 2,3-Difluoro-5-nitrobiphenyl Derivative

This protocol is a robust starting point, adapted from established methodologies for similar electron-poor and sterically hindered substrates.^[6]

Materials:

- Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1 equiv.)
- **2,3-Difluoro-5-nitrophenylboronic acid** (1.2 mmol, 1.2 equiv.)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 mmol, 2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
- Potassium Phosphate, tribasic (K_3PO_4) (2.0 mmol, 2.0 equiv.)
- Anhydrous 1,4-Dioxane (5 mL)
- Water (0.5 mL)

Procedure:

- Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, **2,3-Difluoro-5-nitrophenylboronic acid**, K_3PO_4 , $\text{Pd}(\text{OAc})_2$, and SPhos.
- Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
- Solvent Addition: Add the anhydrous 1,4-dioxane and water via syringe.
- Degassing: Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
- Reaction: Place the sealed flask in a preheated oil bath at 100°C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Waste Disposal

Improper disposal of boronic acid waste can lead to environmental contamination. This compound must be treated as hazardous chemical waste.[\[10\]](#)

Disposal Protocol:

- Segregation: Do not mix boronic acid waste with other waste streams, especially strong oxidizing agents.[\[10\]](#)
- Containerization: Collect all solid waste (excess reagent, contaminated weighing paper, gloves) in a clearly labeled, sealable hazardous waste container. The label should read: "Hazardous Waste: **2,3-Difluoro-5-nitrophenylboronic acid**".
- Aqueous Waste: Any aqueous waste from the workup should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not pour down the drain. While very small amounts of simple boric acid may be drain-disposable in some localities, this substituted aromatic compound should not be.
- Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a pickup.

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